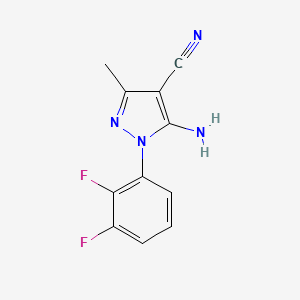

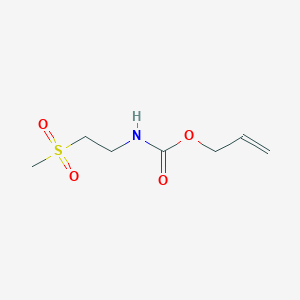

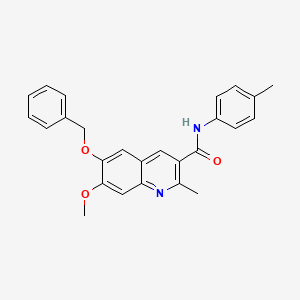

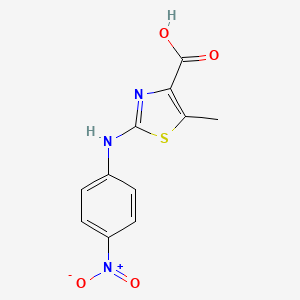

![molecular formula C13H19IO5S B1415526 Toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester CAS No. 2206610-38-8](/img/structure/B1415526.png)

Toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel fluorescent labeling reagent, toluene-4-sulfonic acid 2- (2-thiophen-2-yl-phenanthro [9,10- d ]imidazol-1-yl)-ethyl ester, has been designed and synthesized . It was used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N, N -dimethylformamide solvent .Aplicaciones Científicas De Investigación

Chemical Transformations

- Alkyl esters of 4-oxo-3-phenylthioalkanoic acids can be transformed into substituted 4-phenylthio-2(5H)-furanones and 3-phenylthiofurans when boiled in toluene in the presence of p-toluene sulfonic acid, as demonstrated by Kulinkovich, Tishchenko, and Romashin (Kulinkovich, Tishchenko, & Romashin, 1988).

Catalysis in Esterification

- Toluene sulfonic acid (p-TSA) has been used as a catalyst in the esterification of oleic acid with 2-ethylhexanol, showing significant catalytic activity and influencing the kinetics and yield of the reaction as studied by Lacaze-Dufaure and Mouloungui (Lacaze-Dufaure & Mouloungui, 2000).

Fluorescent Labeling in Chromatography

- A novel application was found in the synthesis of a fluorescent labeling reagent using toluene-4-sulfonic acid, which proved effective in labeling fatty acids for analysis by high-performance liquid chromatography with fluorescence detection. This was researched by Dong, Liu, and Chen (Dong, Liu, & Chen, 2018).

Polymer Synthesis

- In the field of polymer chemistry, toluene sulfonic acid has been utilized as a catalyst in the synthesis of hydroxyl-terminated hyperbranched poly(amine-ester), contributing to the development of hyperbranched polymer surfactants. This was explored by Wang Xuechuan (Wang Xuechuan, 2012).

Synthesis of Ethyl Esters

- The synthesis of various ethyl esters catalyzed by p-toluene sulfonic acid has been studied, demonstrating its effectiveness in facilitating these chemical reactions, as reported by Jing Xiao-hui (Jing Xiao-hui, 2005).

Solvent Influence in Organic Synthesis

- Research has also shown that the solvent used, such as toluene, can significantly influence the regioselectivity of certain organic reactions, such as the sulfoxide thermolysis of β-amino-α-sulfinyl esters. This was investigated by Bänziger, Klein, and Rihs (Bänziger, Klein, & Rihs, 2002).

Esterification for Biodiesel Production

- In biodiesel production, toluene sulfonic acid has been evaluated as a catalyst for esterification reactions of fatty acids at room temperature, offering an efficient method for producing ethyl esters, as found by Silva, Laier, and Silva (Silva, Laier, & Silva, 2010).

Mecanismo De Acción

Target of Action

The primary target of Toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester is fatty acids . Fatty acids are essential structural elements of biological membranes and play important roles at trace levels in the regulation of a variety of physiological and biological functions .

Mode of Action

This compound acts as a fluorescent labeling reagent . It labels fatty acids successfully in the presence of a K2CO3 catalyst in N,N-dimethylformamide solvent . The interaction between the compound and its targets results in the formation of derivatives that can be efficiently analyzed .

Pharmacokinetics

The compound is sufficiently stable to be efficiently analyzed by high-performance liquid chromatography with fluorescence detection .

Result of Action

The compound’s action results in the successful labeling of twenty-six fatty acids (C5–C30) . All fatty acid derivatives were separated on a hypersil BDS-C8 column in conjunction with a gradient elution with a good baseline resolution . The established method exhibited high sensitivity and excellent repeatability .

Action Environment

The action of Toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester is influenced by the presence of a K2CO3 catalyst in N,N-dimethylformamide solvent . The reaction conditions were optimized by employing a three-factor, three-level Box–Behnken design .

Propiedades

IUPAC Name |

2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19IO5S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNUTWBWOVFPOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19IO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

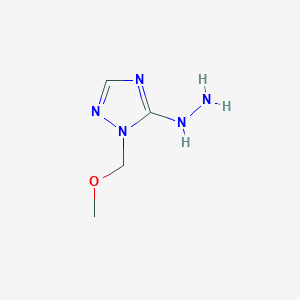

![tert-butyl N-[4-(cyclopropylamino)butyl]carbamate](/img/structure/B1415443.png)